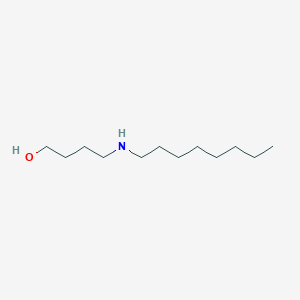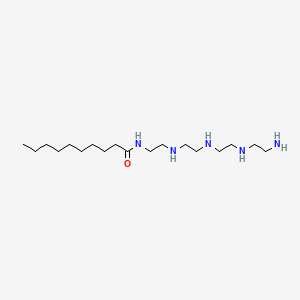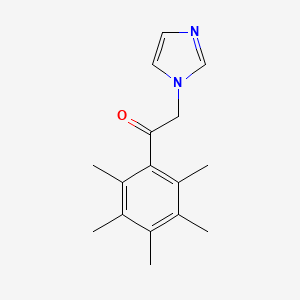![molecular formula C15H24OSi B14456265 Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- CAS No. 73795-12-7](/img/structure/B14456265.png)
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- is a chemical compound with the molecular formula C14H22OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol or phenol derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and phenols.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- involves its ability to form stable bonds with organic and inorganic substrates. The silicon-oxygen bond in the compound is particularly strong, making it resistant to hydrolysis and oxidation. This stability is crucial for its applications in various fields .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
- Silane, chloro(1,1-dimethylethyl)dimethyl-
- Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the phenyl and propenyl groups enhances its reactivity and makes it suitable for specialized applications .
Propiedades
Número CAS |
73795-12-7 |
|---|---|
Fórmula molecular |
C15H24OSi |
Peso molecular |
248.43 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(1-phenylprop-2-enoxy)silane |
InChI |
InChI=1S/C15H24OSi/c1-7-14(13-11-9-8-10-12-13)16-17(5,6)15(2,3)4/h7-12,14H,1H2,2-6H3 |
Clave InChI |
RFXKDQLXVIXGHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


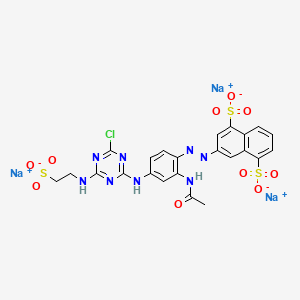

![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dithione](/img/structure/B14456192.png)

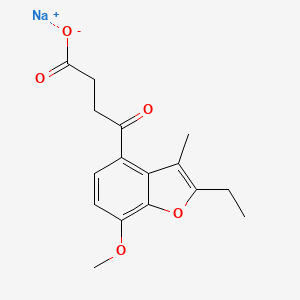

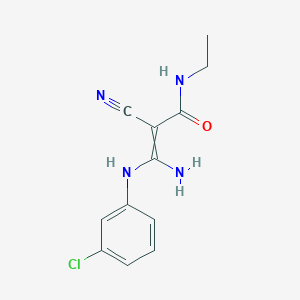
![2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-](/img/structure/B14456244.png)
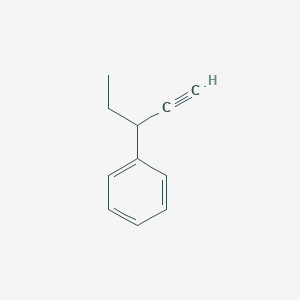
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
